4,4,4-Trifluoro-3,3-dimethylbutanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106265-79-6 |
|---|---|
Molecular Formula |
C6H9F3O |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H9F3O/c1-5(2,3-4-10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
FMTVAYVETMIKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,4 Trifluoro 3,3 Dimethylbutanal
Direct Trifluoromethylation Strategies Applied to Butanal Derivatives
An alternative approach to synthesizing 4,4,4-Trifluoro-3,3-dimethylbutanal involves introducing the trifluoromethyl group directly onto a butanal-derived substrate. These methods can be broadly classified as nucleophilic or electrophilic trifluoromethylation.
Nucleophilic trifluoromethylation is a common method for introducing a CF₃ group. The Ruppert-Prakash reagent (TMSCF₃ or trifluoromethyltrimethylsilane) is a widely used reagent for this purpose. wordpress.comresearchgate.net It requires activation by a nucleophilic initiator, such as a fluoride (B91410) source, to liberate the trifluoromethide anion (CF₃⁻). wordpress.comsemanticscholar.org This anion can then attack a carbonyl group.
For the synthesis of this compound, a plausible precursor would be a suitable ester or other carbonyl derivative. The direct trifluoromethylation of esters to form trifluoromethyl ketones has been demonstrated using fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.org
The general reaction of nucleophilic trifluoromethylation of aldehydes and ketones to form trifluoromethylated alcohols is well-documented. organic-chemistry.org For instance, various aldehydes can be efficiently trifluoromethylated using TMSCF₃ in the presence of a catalytic amount of a suitable base or fluoride source. semanticscholar.org While these examples typically result in the formation of an alcohol, subsequent oxidation could potentially yield the desired aldehyde, this compound.
A summary of reagents used in nucleophilic trifluoromethylation is presented in the table below.
| Reagent System | Substrate Type | Product Type | Reference |
| TMSCF₃ / Fluoride source | Aldehydes, Ketones | Trifluoromethylated Alcohols | semanticscholar.orgorganic-chemistry.org |
| HCF₃ / KHMDS | Esters | Trifluoromethyl Ketones | beilstein-journals.org |
| TMSCF₃ / TBAF·3H₂O | Aldehydes | Trifluoromethylated Alcohols | researchgate.net |
Electrophilic trifluoromethylation involves the reaction of an electron-rich species, such as an enolate or enamine, with a source of an electrophilic trifluoromethyl group ("CF₃⁺"). This strategy has been successfully applied to the α-trifluoromethylation of aldehydes and ketones. nih.govorganic-chemistry.org
One prominent method involves the merger of enamine catalysis and photoredox catalysis. nih.gov In this approach, an aldehyde is first converted to a chiral enamine, which then reacts with a trifluoromethyl radical generated via a photoredox cycle. This has been shown to be effective for the enantioselective α-trifluoromethylation of a variety of aldehydes. nih.gov
Another approach utilizes hypervalent iodine reagents as electrophilic trifluoromethylating agents. acs.org These reagents can trifluoromethylate silyl (B83357) enol ethers, which are readily formed from the corresponding ketones or aldehydes. organic-chemistry.org Copper-catalyzed electrophilic trifluoromethylation of silyl enol ethers and enamine derivatives has also been reported. rsc.org
While a direct application to 3,3-dimethylbutanal to produce this compound is not explicitly detailed, the existing methodologies for α-trifluoromethylation of aldehydes suggest its feasibility. The steric hindrance from the two methyl groups at the 3-position would be a key factor to consider in this synthetic route.
A summary of electrophilic trifluoromethylation approaches is provided below.
| Method | Reagent/Catalyst System | Substrate | Product | Reference |
| Photoredox Organocatalysis | Iridium photocatalyst, Chiral amine catalyst, CF₃I | Aldehydes | α-Trifluoromethylated Aldehydes | nih.gov |
| Hypervalent Iodine Reagents | Togni's reagent | Silyl Enol Ethers | α-Trifluoromethylated Ketones | organic-chemistry.org |
| Copper Catalysis | Cu catalyst, Electrophilic CF₃ source | Silyl Enol Ethers, Enamines | α-Trifluoromethylated Carbonyls | rsc.org |
Radical Trifluoromethylation Methods
One of the most direct conceptual approaches to synthesizing this compound is the introduction of a trifluoromethyl (CF₃) group at the α-position of a pre-existing 3,3-dimethylbutanal skeleton. Modern synthetic chemistry has seen a surge in radical-based transformations, with photoredox catalysis emerging as a powerful tool for forging challenging carbon-fluorine bonds under mild conditions.
A plausible, though not explicitly documented, strategy for this conversion involves the merger of organocatalysis and photoredox catalysis. nih.gov This method relies on the in-situ formation of an enamine from the starting aldehyde, which then serves as a nucleophilic partner for a CF₃ radical.
The proposed catalytic cycle proceeds as follows:
Enamine Formation: The starting aldehyde, 3,3-dimethylbutanal, condenses with a chiral secondary amine catalyst to form a π-rich enamine intermediate.
Photocatalyst Excitation: A photocatalyst, typically an iridium or ruthenium complex, absorbs light from a household fluorescent lamp or blue LEDs, promoting it to an excited state. nih.gov
Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I), to generate a highly electrophilic trifluoromethyl radical (•CF₃). nih.gov
Radical-Enamine Coupling: The •CF₃ radical is rapidly trapped by the enamine intermediate. In enantioselective variants, the chiral amine catalyst directs the radical to a specific face of the enamine, controlling the stereochemistry of the newly formed C-CF₃ bond. nih.gov
Turnover: The resulting radical intermediate is oxidized by the photocatalyst to form an iminium ion, which then hydrolyzes to release the final α-trifluoromethylated aldehyde and regenerate the amine catalyst. nih.gov
This photoredox-mediated approach is notable for its mild reaction conditions and high functional group tolerance, making it a theoretically viable, state-of-the-art method for accessing the target compound.
Table 1: Overview of Potential Radical Trifluoromethylation Conditions
| Parameter | Description | Reference |
|---|---|---|
| Catalyst System | Dual organocatalyst (e.g., imidazolidinone) and photoredox catalyst (e.g., Ir(ppy)₂(dtb-bpy)⁺) | nih.gov |
| CF₃ Source | Trifluoromethyl iodide (CF₃I) or other sources like Togni's reagent. | nih.gov |
| Energy Source | Visible light (e.g., household fluorescent lamp or blue LEDs). | nih.gov |
| Key Intermediate | Enamine of 3,3-dimethylbutanal. | nih.gov |
| Advantages | Mild, non-acidic conditions; potential for enantioselectivity. | nih.gov |
Construction of the 3,3-Dimethylbutanal Skeleton with Subsequent Functionalization
An alternative synthetic paradigm involves first constructing the core carbon skeleton of 3,3-dimethylbutanal and then introducing the necessary functional groups. This pathway bifurcates into forming the characteristic β-gem-dimethyl arrangement and subsequently establishing the aldehyde functionality through oxidation.
Methodologies for Introducing the gem-Dimethyl Moiety at the β-Position
The 3,3-dimethylbutanal skeleton, also known as neohexanal, is a valuable intermediate. wikipedia.org Several routes have been developed for its synthesis, which could then serve as precursors for fluorination.
One established industrial method involves the alkylation of isobutene with ethylene (B1197577) in the presence of concentrated sulfuric acid. wikipedia.org This process forms sulfuric acid esters of 3,3-dimethyl-1-butanol, which are subsequently hydrolyzed to yield the alcohol. wikipedia.org Another approach starts with the reaction of vinylidene chloride with t-butanol in sulfuric acid, followed by hydrolysis to produce 3,3-dimethylbutanoic acid. googleapis.com This acid can then be reduced to the corresponding primary alcohol, 3,3-dimethylbutanol. googleapis.comnbinno.comgoogle.com
A more recent synthetic variant utilizes the Lewis acid-catalyzed alkylation of vinyl acetate (B1210297) with tert-butyl chloride to produce 1-chloro-3,3-dimethylbutyl acetate, which hydrolyzes to give 3,3-dimethylbutanal in high yield. wikipedia.org Once the 3,3-dimethylbutanol precursor is obtained, subsequent steps would be required to introduce the trifluoromethyl group, potentially through substitution reactions, before the final oxidation to the aldehyde.
Oxidative Transformations Leading to the Aldehyde Functionality
The final step in many synthetic routes to this compound would be the oxidation of the corresponding primary alcohol, 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol. This transformation is critical and requires the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. chemistrysteps.comwikipedia.org Several reliable methods are available for this purpose.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a highly selective and mild oxidant for converting primary alcohols to aldehydes. wikipedia.orgwikipedia.orgalfa-chemistry.comchemistrysteps.com The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) and is known for its rapid reaction times, high yields, and tolerance of sensitive functional groups. wikipedia.orgorganic-chemistry.org
Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgchemistrysteps.comadichemistry.comorganic-chemistry.org It is renowned for its mild conditions, typically running at very low temperatures (e.g., -78 °C), which makes it suitable for acid-sensitive substrates. wikipedia.orgadichemistry.com A notable drawback is the production of the malodorous byproduct dimethyl sulfide. byjus.com
Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based reagent that was historically a workhorse for the oxidation of primary alcohols to aldehydes. numberanalytics.comlibretexts.orgchadsprep.comchemistrysteps.com It is milder than other chromium oxidants like Jones reagent and effectively stops the oxidation at the aldehyde stage, provided the reaction is conducted in the absence of water. libretexts.orgwikipedia.org Due to the toxicity of chromium compounds, reagents like DMP are often preferred in modern laboratory settings. libretexts.org
Table 2: Comparison of Mild Oxidizing Agents for Primary Alcohol to Aldehyde Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, fast, high yield, high chemoselectivity. wikipedia.orgwikipedia.orgalfa-chemistry.com | Potentially explosive nature, cost. wikipedia.org |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Very mild, tolerates many functional groups. wikipedia.orgchemistrysteps.com | Requires cryogenic temperatures, produces malodorous byproduct. adichemistry.combyjus.com |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Effective and selective for aldehyde formation. libretexts.orgwikipedia.org | Toxic chromium byproduct, hygroscopic. libretexts.org |
Reactivity and Mechanistic Investigations of 4,4,4 Trifluoro 3,3 Dimethylbutanal
Intrinsic Reactivity Profile of the Trifluoromethylated Aldehyde Functionality
The reactivity of 4,4,4-trifluoro-3,3-dimethylbutanal is significantly influenced by the electronic and steric properties of its constituent functional groups: the trifluoromethyl group and the tert-butyl group.
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property has a profound impact on the reactivity of the adjacent carbonyl group in aldehydes like this compound. The strong inductive effect of the CF₃ group withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and, therefore, more susceptible to nucleophilic attack. ic.ac.ukjst.go.jp This enhanced electrophilicity is a key factor driving the reactivity of trifluoromethylated aldehydes in various chemical transformations. jst.go.jp
The electron-withdrawing nature of the trifluoromethyl group also destabilizes the carbonyl compound itself more than its hydrated form (a gem-diol). ic.ac.uk This thermodynamic factor further promotes reactions at the carbonyl center, such as hydration and nucleophilic additions. Computational studies, such as those using Natural Bond Orbital (NBO) analysis, have shown that the C-CF₃ antibonding orbital can act as an acceptor for electron density from the lone pairs of oxygen atoms in the hydrate, providing additional stabilization to the hydrated form. ic.ac.uk This phenomenon, sometimes referred to as the "trifluoromeric effect," contributes to the high reactivity of trifluoromethylated carbonyl compounds. ic.ac.uk
The increased electrophilicity of the carbonyl carbon in trifluoromethylated aldehydes makes them valuable substrates in a variety of synthetic reactions, including the synthesis of complex fluorinated molecules. rsc.orgnih.gov For instance, they readily participate in reactions with nucleophiles to form α-trifluoromethyl alcohols, which are important building blocks in medicinal chemistry and materials science. nih.gov
The presence of a bulky tert-butyl group at the α-carbon of this compound introduces significant steric hindrance. chemrxiv.org This steric bulk plays a crucial role in directing the regioselectivity and stereoselectivity of reactions involving the aldehyde.
The tert-butyl group can sterically shield the α-carbon and the adjacent carbonyl group, influencing the trajectory of incoming nucleophiles. varsitytutors.comresearchgate.net In electrophilic aromatic substitution reactions, for example, the tert-butyl group acts as an ortho-para director but sterically disfavors substitution at the ortho position, leading to a preference for the para product. stackexchange.comucla.edu While not an aromatic system, the principle of steric hindrance from a tert-butyl group influencing reaction outcomes is a well-established concept in organic chemistry. varsitytutors.comstackexchange.com
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. In the case of this compound, these reactions are characterized by the interplay of the electronic effects of the trifluoromethyl group and the steric influence of the tert-butyl group.
The development of stereoselective methods for the synthesis of chiral molecules is a central goal in organic chemistry. Trifluoromethylated aldehydes are valuable substrates in this context, as they can be converted to a variety of chiral trifluoromethyl-containing building blocks. acs.org The stereochemical outcome of nucleophilic additions to the carbonyl group of trifluoromethylated aldehydes can be controlled to produce specific stereoisomers with high selectivity. acs.org
For example, the asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones can be achieved through the reaction of trifluoroacetaldehyde (B10831) (or its precursors) with chiral imines. rsc.orgrsc.org This demonstrates that the trifluoromethylated aldehyde functionality can be a key component in stereoselective carbon-carbon bond-forming reactions. While this example does not directly involve this compound, the principles of stereocontrol are applicable. The facial bias created by the existing stereocenters or chiral catalysts directs the incoming nucleophile to one face of the carbonyl group over the other, leading to the preferential formation of one enantiomer or diastereomer.
The synthesis of enantioenriched trifluoromethylated alcohols and amines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. acs.org Various strategies, including the use of chiral auxiliaries and catalysts, have been employed to achieve high levels of stereoselectivity in nucleophilic additions to trifluoromethylated carbonyl compounds. rsc.orgacs.org
Catalysis plays a pivotal role in controlling the regio- and stereoselectivity of nucleophilic addition reactions to aldehydes. researchgate.net The use of catalysts can enhance reaction rates, improve yields, and, most importantly, direct the reaction to produce a specific isomer. bath.ac.uk
In the context of trifluoromethylated aldehydes, various catalytic systems have been developed to achieve highly selective transformations. For instance, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the reactions of trifluoromethylated enones, leading to the asymmetric synthesis of dihydropyranones. acs.org Bifunctional catalysts, which possess both a basic site to deprotonate a nucleophile and a hydrogen-bond donor to activate the electrophile, are particularly effective in controlling stereoselectivity. acs.orgrsc.org For example, a thiourea-based bifunctional catalyst can activate a trifluoromethyl ketone while a quinuclidine (B89598) moiety deprotonates the nucleophile, leading to a highly stereoselective vinylogous aldol (B89426) reaction. acs.org
Copper-catalyzed reactions have also been utilized for the regio- and stereoselective trifluoromethylation of allylic chlorides, proceeding through a nucleophilic substitution mechanism. acs.org Furthermore, the combination of photoredox catalysis and organocatalysis has enabled the enantioselective α-trifluoromethylation of aldehydes. nih.gov In this dual catalytic system, a photoredox catalyst generates a trifluoromethyl radical, which then adds to an enamine intermediate formed from the aldehyde and a chiral amine catalyst. nih.gov These examples highlight the power of catalysis in overcoming the inherent reactivity patterns of substrates and achieving highly selective and efficient transformations of trifluoromethylated carbonyl compounds.
Carbonyl Condensation Chemistry
Carbonyl condensation reactions, such as the aldol condensation, are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.orgorganicchemistrydata.org These reactions typically involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound (an aldol addition product), which may then dehydrate to form an α,β-unsaturated carbonyl compound (an aldol condensation product). masterorganicchemistry.comlibretexts.org
The reactivity of this compound in condensation reactions is dictated by its structure. A key requirement for an aldehyde or ketone to act as the nucleophilic component (the enolate precursor) in an aldol reaction is the presence of an α-hydrogen. libretexts.org However, this compound lacks α-hydrogens; the α-carbon is a quaternary center bonded to two methyl groups, a trifluoromethyl group, and the carbonyl group.
Due to the absence of α-hydrogens, this compound cannot form an enolate and therefore cannot act as the nucleophilic partner in a self-condensation reaction. wikipedia.orglibretexts.org However, it can act as the electrophilic acceptor for an enolate derived from another carbonyl compound that does possess α-hydrogens in a "crossed" or "mixed" aldol reaction. wikipedia.orglibretexts.org In such a reaction, the enolate of a ketone or another aldehyde would add to the highly electrophilic carbonyl carbon of this compound.
The success of crossed aldol reactions often relies on one of the carbonyl partners being non-enolizable, which is the case for this compound. libretexts.org Furthermore, aldehydes are generally more reactive electrophiles than ketones in aldol additions. libretexts.org Therefore, in a reaction between this compound and a ketone, the ketone would preferentially form the enolate and add to the aldehyde. wikipedia.org The resulting β-hydroxy ketone could potentially undergo subsequent dehydration, particularly if heated, to yield a conjugated enone. masterorganicchemistry.comlibretexts.org
The general principles of carbonyl condensation reactions are well-established. vanderbilt.edulibretexts.org The reaction proceeds via nucleophilic addition of the enolate to the carbonyl group, followed by protonation of the resulting alkoxide. libretexts.org In the case of a crossed aldol reaction involving this compound, the highly electrophilic nature of its carbonyl group, activated by the trifluoromethyl group, would make it a very reactive electrophile towards enolate nucleophiles.
Aldol Condensations Involving this compound as an Electrophile
In the context of aldol condensations, this compound can only act as an electrophilic partner. doubtnut.comvedantu.comyoutube.com It cannot form an enolate itself due to the absence of protons on the α-carbon. Therefore, it can undergo crossed aldol reactions with other enolizable aldehydes or ketones. vedantu.comyoutube.comyoutube.com
The reaction involves the nucleophilic attack of an enolate, generated from a different carbonyl compound, on the electrophilic carbonyl carbon of this compound. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to higher reactivity compared to its non-fluorinated analogs.
Table 1: Theoretical Aldol Condensation Partners for this compound
| Nucleophilic Partner (Enolizable Carbonyl) | Expected Product (β-Hydroxy Carbonyl) |
| Acetone | 5,5,5-Trifluoro-4,4-dimethyl-2-hydroxy-2-methylpentanal |
| Acetaldehyde | 5,5,5-Trifluoro-4,4-dimethyl-3-hydroxy-2-methylpentanal |
| Cyclohexanone | 2-(1-Hydroxy-2,2-dimethyl-3,3,3-trifluoropropyl)cyclohexan-1-one |
This table presents hypothetical products based on established aldol reaction mechanisms.
Knoevenagel, Mannich, and Related Condensation Reactions
Similar to aldol condensations, in Knoevenagel and Mannich reactions, this compound would serve as the electrophilic aldehyde component.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. sigmaaldrich.comorganic-chemistry.org this compound would react with compounds like malonic esters or cyanoacetates to form a,β-unsaturated products after dehydration. sigmaaldrich.com The enhanced electrophilicity of the fluorinated aldehyde should facilitate this reaction.
The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. researchgate.net In this reaction, this compound would first react with the amine to form an electrophilic iminium ion, which then reacts with the carbanion from the active hydrogen compound. Studies on similar fluorinated imines suggest that the resulting β-amino carbonyl compounds can be synthesized with high diastereoselectivity. rsc.org
Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic systems. The carbonyl group of this compound can participate as a 2π component in these reactions.
[3+2] Cycloaddition Reactions with Various 1,3-Dipoles and Olefins
In [3+2] cycloaddition reactions, an aldehyde can react as a dipolarophile with a 1,3-dipole. nih.govnih.gov It is conceivable that this compound could react with 1,3-dipoles such as nitrile oxides, azomethine ylides, or diazoalkanes. The reaction would lead to the formation of five-membered heterocyclic rings. The trifluoromethyl group's electron-withdrawing nature would likely influence the frontier molecular orbital energies of the aldehyde, affecting its reactivity and the stability of the resulting cycloadducts. Research on trifluoromethylated substrates in [3+2] cycloadditions indicates that such reactions can proceed with high regioselectivity. nih.gov
Analysis of Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity and stereoselectivity of cycloaddition reactions are governed by a combination of steric and electronic factors, including frontier molecular orbital (FMO) interactions. nih.govnih.gov For the [3+2] cycloaddition of this compound, the regioselectivity would be determined by the relative energies of the HOMO and LUMO of the aldehyde and the 1,3-dipole. The bulky tert-butyl group adjacent to the carbonyl would also exert significant steric influence, potentially directing the approach of the 1,3-dipole and controlling the stereoselectivity of the reaction. Detailed computational studies would be necessary to predict the precise outcomes for specific 1,3-dipoles.
Radical Chemistry and C–H Activation
The study of radical reactions provides insight into bond dissociation energies and the stability of radical intermediates.
Hydrogen Atom Abstraction at the α-Position and its Kinetic Implications
As this compound has no α-hydrogens, the focus of hydrogen atom abstraction studies would be on the aldehydic hydrogen. The abstraction of the aldehydic hydrogen by a radical species would form an acyl radical. The kinetics of this process would be influenced by the bond dissociation energy (BDE) of the C-H bond. Theoretical studies and kinetic modeling of hydrogen abstraction reactions are crucial for understanding combustion chemistry and atmospheric degradation pathways. nih.govmolecularassembler.comresearchgate.netrsc.org The electron-withdrawing trifluoromethyl group might have a discernible effect on the stability of the resulting acyl radical and thus on the kinetics of the abstraction. However, specific kinetic data for hydrogen atom abstraction from this compound are not available in the reviewed literature.
Transition-Metal-Catalyzed C–H Functionalization and Carbene Insertion Studies
Currently, there is a notable absence of published research in the scientific literature specifically detailing the transition-metal-catalyzed C–H functionalization or carbene insertion reactions of this compound. While the broader fields of C–H activation and carbene chemistry involving fluorinated molecules are active areas of investigation, studies focusing on this particular aldehyde have not been reported.
Transition-metal-catalyzed C–H functionalization is a powerful strategy for the direct conversion of C–H bonds into new carbon-carbon or carbon-heteroatom bonds, offering atom-economical synthetic routes. These reactions typically involve a transition metal catalyst, such as rhodium, palladium, or iridium, which can activate otherwise inert C–H bonds. The presence of the trifluoromethyl group and the quaternary center in this compound would present unique electronic and steric challenges and opportunities in such transformations. For instance, the electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the aldehydic C-H bond and the adjacent methylene C-H bonds.
Similarly, carbene insertion reactions, which involve the formal insertion of a carbene moiety into a sigma bond, are a versatile method for bond formation. Transition metal catalysts are often employed to generate and control the reactivity of carbene intermediates. The investigation of carbene insertion reactions with this compound could lead to the synthesis of novel and complex fluorinated structures.
Although general principles of these reactions are well-established for other substrates, the specific application to this compound, including reaction conditions, catalyst selection, product yields, and mechanistic details, remains an unexplored area of chemical research. Consequently, no specific research findings or data tables can be provided for this section at this time. Further experimental investigation is required to elucidate the reactivity of this compound in these catalytic processes.
Applications of 4,4,4 Trifluoro 3,3 Dimethylbutanal As a Synthetic Building Block
Precursor to Structurally Diverse Fluorinated Alcohols and Amine Derivatives
The aldehyde functionality of 4,4,4-Trifluoro-3,3-dimethylbutanal is readily converted into alcohol and amine groups, key components of many biologically active compounds.
The reduction of the aldehyde yields 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol. This transformation can be achieved using various reducing agents, providing a straightforward route to this fluorinated alcohol.
Furthermore, the aldehyde can undergo reductive amination to produce a variety of N-substituted amine derivatives. This reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is a highly efficient method for creating complex fluorinated amines. A study on the synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates utilized a similar aldehyde as a starting material, which was converted to the corresponding amino alcohol and subsequently to other amine derivatives. beilstein-journals.org
The synthesis of chiral trifluoromethylated amino alcohols has also been a subject of interest, often starting from related ketooximes which are then reduced. nih.gov These synthetic strategies highlight the aldehyde's utility in generating key intermediates for more complex molecular architectures.
Role in the Synthesis of Fluorine-Containing Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govnih.gov The incorporation of fluorine into these ring systems can significantly enhance their biological activity and material properties. dntb.gov.uanih.gov this compound serves as a valuable C4 building block for the construction of various fluorine-containing heterocycles.
The reaction of aldehydes with 1,2-diamines is a well-established method for the synthesis of imidazolidines, a class of five-membered nitrogen-containing heterocycles. By employing this compound in this reaction, trifluoromethylated imidazolidines can be readily prepared. The reaction proceeds via a cyclocondensation mechanism, where the aldehyde reacts with both amino groups of the diamine to form the heterocyclic ring. This approach provides a direct route to imidazolidine (B613845) derivatives bearing the trifluoromethyl group at a specific position. The synthesis of other nitrogen-containing heterocycles, such as azetidines with trifluoromethyl groups, has also been explored through multi-step synthetic sequences starting from related β-lactams. nih.gov
The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur. mdpi.comresearchgate.net For instance, it can participate in reactions to form fluorinated derivatives of thiopyrans through [4+2] cycloaddition reactions where a related fluorinated thioaldehyde acts as the dienophile. mdpi.com Other sulfur-containing heterocycles like 1,3-dithietanes can be formed from the dimerization of related fluorinated thioketones. mdpi.com
Furthermore, the aldehyde can be a precursor to substrates for [3+2] cycloaddition reactions. For example, the corresponding fluorinated nitrile oxides, which can be generated in two steps from the aldehyde, react with thioketones to yield 1,4,2-oxathiazoles. mdpi.com
| Starting Material | Reagent(s) | Product Class | Reference |
| Aldehyde (or derivative) | Diamine | Trifluoromethylated Imidazolidine | General Knowledge |
| Fluorinated Thioaldehyde | 1,3-Diene | Fluorine-containing Thiopyran | mdpi.com |
| Fluorinated Nitrile Oxide | Thioketone | Fluorinated 1,4,2-Oxathiazole | mdpi.com |
Future Research Directions and Emerging Opportunities in the Chemistry of 4,4,4 Trifluoro 3,3 Dimethylbutanal
Development of Highly Enantioselective and Diastereoselective Transformations
The synthesis of chiral fluorinated compounds with multiple stereogenic centers is a significant challenge in organic chemistry. nih.gov Future research will likely focus on developing highly enantioselective and diastereoselective transformations involving 4,4,4-trifluoro-3,3-dimethylbutanal. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been successfully used as catalysts for the enantioselective Michael addition of various nucleophiles to 4,4,4-trifluorocrotonaldehyde, a related α,β-unsaturated aldehyde. rsc.orgrsc.org These reactions afford products with high optical purity, which can serve as precursors to biologically active molecules. rsc.org
Further development in this area could involve the design of novel chiral catalysts, including primary amines and bifunctional catalysts, to control the stereochemical outcome of reactions with this compound. nih.gov The application of synergistic catalysis, combining amine and Lewis acid catalysis, could also provide new avenues for stereodivergent synthesis. nih.gov
Table 1: Examples of Organocatalyzed Enantioselective Reactions
| Reaction Type | Catalyst | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Michael Addition | Diarylprolinol silyl ether | 4,4,4-Trifluorocrotonaldehyde | High enantioselectivity | rsc.org |
| α-Fluorination | Chiral primary amine | α-Branched aldehydes | Reagent-controlled enantioselectivity | nih.gov |
| Mannich Reaction | Dinuclear zinc-aminoalcohol | Racemic α-branched aldehydes | Enantioselective construction of α-quaternary aldehydes | nih.gov |
Exploration of Sustainable and Environmentally Benign Synthetic Methods
The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. numberanalytics.com In the context of organofluorine chemistry, this includes the use of greener fluorinating agents, the development of catalytic methods to minimize waste, and the adoption of technologies like flow chemistry. numberanalytics.comyoutube.com
Future research on this compound should prioritize the development of sustainable synthetic routes. This could involve exploring solvent-free reaction conditions, such as grinding techniques, which have been successfully applied to the synthesis of trifluoromethyl-substituted hexahydropyrimidines. nih.gov Additionally, the use of visible-light photoredox catalysis offers a mild and environmentally benign approach for C-F bond functionalization. nih.gov This technique has been shown to be effective for the trifluoromethylation of alkenes and could be adapted for reactions involving this compound. beilstein-journals.org
Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for monitoring reaction progress and identifying transient intermediates. nih.govyoutube.comyoutube.com
Applying in situ FTIR to reactions involving this compound can provide valuable mechanistic insights. nih.gov For example, monitoring the electrochemical trifluoromethylation of heteroarenes using an in situ FTIR setup has allowed for the continuous tracking of reaction progress and has provided kinetic profiles that shed light on the reaction mechanism. nih.gov Similar approaches could be used to study the various transformations of this compound, leading to a better understanding of the role of catalysts, intermediates, and reaction conditions. researchgate.net
Design of Novel Catalytic Systems for Specific Functionalizations
The development of novel catalytic systems is essential for expanding the synthetic utility of this compound. Transition metal catalysis has been instrumental in the development of new methods for C-H functionalization and the formation of carbon-fluorine bonds. rsc.orgchinesechemsoc.org
Future research should focus on designing catalysts that can selectively functionalize the different positions of the this compound molecule. For instance, palladium-based catalysts have shown promise in the fluorination of aryl triflates, and similar systems could be developed for the direct fluorination of the aldehyde or its derivatives. acs.org Furthermore, the development of catalysts for the selective transformation of the trifluoromethyl group itself could open up new synthetic possibilities. The use of earth-abundant metals like copper as catalysts is also a promising area of research for developing more cost-effective and sustainable synthetic methods. youtube.com
Table 2: Emerging Catalytic Strategies in Organofluorine Chemistry
| Catalytic Strategy | Catalyst Type | Application | Key Advantages | Reference |
|---|---|---|---|---|
| C-H Functionalization | Transition Metals (e.g., Pd, Rh) | Direct introduction of functional groups | Atom and step economy | rsc.org |
| Photoredox Catalysis | Organic Dyes, Ruthenium/Iridium Complexes | C-F bond activation, trifluoromethylation | Mild reaction conditions, environmentally benign | nih.govbeilstein-journals.org |
| Enzyme Catalysis | Fluorinases, Aldolases | Selective fluorination and C-C bond formation | High selectivity, mild conditions | nih.gov |
Integration with Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are transforming the way chemical research and production are conducted. researchgate.net These technologies offer numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly screen reaction conditions and synthesize compound libraries. mit.eduacs.org
Integrating the synthesis and reactions of this compound with automated and flow platforms is a key area for future development. Flow chemistry is particularly well-suited for handling gaseous reagents like fluoroform, which is an atom-economical source of the trifluoromethyl group. nih.gov Micro-flow systems have been successfully used for the trifluoromethylation of carbonyl compounds and could be adapted for reactions with this compound. nih.gov Automated synthesizers have also been developed for the electrochemical fluorination of organic compounds, which could be applied to the synthesis of fluorinated derivatives of this aldehyde. uky.eduosti.gov The generation of hazardous intermediates like trifluoromethyl diazomethane (B1218177) can also be safely managed in a continuous flow process. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
